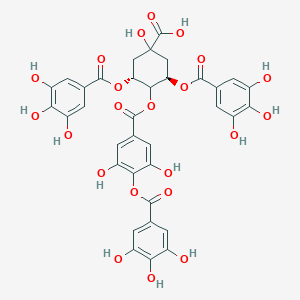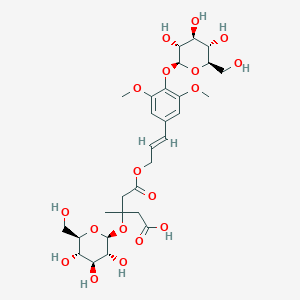
3,5-Di-O-galloyl-4-O-digalloylquinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3,5-Di-O-galloyl-4-O-digalloylquinic acid (DGGQA) is a naturally occurring polyphenol compound found in various plants such as green tea, coffee, and grapes. It has gained significant attention in the scientific community due to its potential health benefits. DGGQA has been shown to possess antioxidant, anti-inflammatory, and anti-cancer properties, making it a promising candidate for various biomedical applications.
Scientific Research Applications
Profiling and Characterization in Various Natural Sources
- Source Identification and Profiling: 3,5-Di-O-galloyl-4-O-digalloylquinic acid, along with other galloylquinic acids, has been profiled in green tea, tara tannin, and tannic acid. These studies have provided insights into the presence and structure of various galloylquinic acids in natural sources, contributing to a better understanding of their distribution and potential applications (Clifford, Stoupi, & Kuhnert, 2007).
Solid-Phase Extraction and Isolation Techniques
- Selective Extraction Methods: The compound has been a target in the development of selective solid-phase extraction methods, which are crucial for isolating specific compounds from complex mixtures in natural sources. This facilitates the study of such compounds in a more refined manner (Hussain et al., 2013).
Antioxidant Properties and Health Implications
- Antioxidant Activity: Investigations into the antioxidant properties of galloyl quinic derivatives, including 3,5-Di-O-galloyl-4-O-digalloylquinic acid, have shown significant results. These compounds have displayed scavenging activities against various free radicals, indicating their potential as natural antioxidants in health and nutrition (Baratto et al., 2003).
Contributions to Medicinal Chemistry and Drug Discovery
- Potential in Drug Discovery: The presence of galloylquinic acids in various medicinal plants and their isolation for pharmacological studies underline the potential of these compounds, including 3,5-Di-O-galloyl-4-O-digalloylquinic acid, in drug discovery and development (Bouchet, Levesque, & Pousset, 2000).
Impact on Cellular Processes and Disease Management
- Cellular Protection and Disease Management: Studies on related compounds like 3,5-dicaffeoylquinic acid have shown protective effects against cellular injuries and diseases, suggesting that similar compounds like 3,5-Di-O-galloyl-4-O-digalloylquinic acid could have important roles in managing cellular stress and diseases (Zha et al., 2007).
Exploring Synthetic Pathways and Chemical Transformations
- Synthetic Techniques and Transformations: Research into the synthesis and transformation of compounds like 3,5-Di-O-galloyl-4-O-digalloylquinic acid provides insights into the chemical pathways and reactions that these compounds undergo, which is vital for their application in various fields, including pharmacology and biochemistry (Raheem, Botting, Williamson, & Barron, 2011).
properties
CAS RN |
123134-19-0 |
|---|---|
Product Name |
3,5-Di-O-galloyl-4-O-digalloylquinic acid |
Molecular Formula |
C35H28O22 |
Molecular Weight |
800.6 g/mol |
IUPAC Name |
(3R,5R)-4-[3,5-dihydroxy-4-(3,4,5-trihydroxybenzoyl)oxybenzoyl]oxy-1-hydroxy-3,5-bis[(3,4,5-trihydroxybenzoyl)oxy]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C35H28O22/c36-15-1-11(2-16(37)25(15)44)30(47)54-23-9-35(53,34(51)52)10-24(55-31(48)12-3-17(38)26(45)18(39)4-12)29(23)57-33(50)14-7-21(42)28(22(43)8-14)56-32(49)13-5-19(40)27(46)20(41)6-13/h1-8,23-24,29,36-46,53H,9-10H2,(H,51,52)/t23-,24-,29?,35?/m1/s1 |
InChI Key |
IUPQNOUMMBZOED-JHZIIMIVSA-N |
Isomeric SMILES |
C1[C@H](C([C@@H](CC1(C(=O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)OC(=O)C3=CC(=C(C(=C3)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O |
SMILES |
C1C(C(C(CC1(C(=O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)OC(=O)C3=CC(=C(C(=C3)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O |
Canonical SMILES |
C1C(C(C(CC1(C(=O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)OC(=O)C3=CC(=C(C(=C3)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O |
Other CAS RN |
123134-19-0 |
synonyms |
3,5,4,4-tetraGQA 3,5-di-O-galloyl-4-O-digalloylquinic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1H-indole-2,3-dione](/img/structure/B220195.png)

![5-[2-Hydroxyethyl(propan-2-yl)amino]-1,1-diphenylpent-3-yn-1-ol](/img/structure/B220214.png)
![4-[Methyl(propan-2-yl)amino]-1,1-diphenylbut-2-yn-1-ol](/img/structure/B220215.png)
![6-[Bis(2-hydroxyethyl)amino]-2-methyl-3-phenylhex-4-yn-3-ol](/img/structure/B220216.png)

![4-[Butyl(2-hydroxyethyl)amino]-1,1-diphenylbut-2-yn-1-ol](/img/structure/B220230.png)


![1-Hydroxy-3,6-dioxabicyclo[3.2.1]octan-2-one](/img/structure/B220269.png)
![6-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridine-2-carboxamide](/img/structure/B220278.png)
